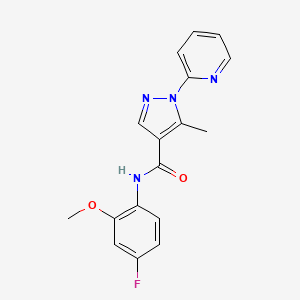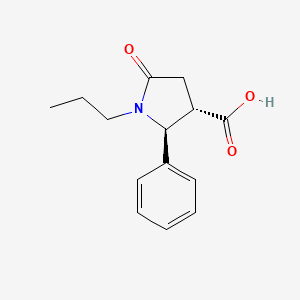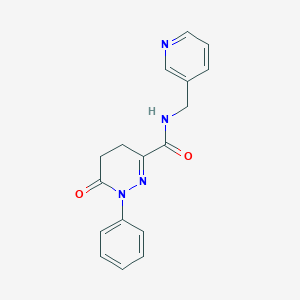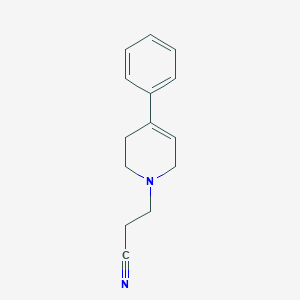
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research.
作用机制
The mechanism of action of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves the inhibition of the enzymes PDE4 and HDAC6, as well as the modulation of the activity of the CB1 receptor. PDE4 inhibition leads to an increase in the levels of the intracellular messenger cyclic adenosine monophosphate (cAMP), which in turn leads to the activation of various downstream signaling pathways involved in the regulation of inflammation, immune response, and cognition. HDAC6 inhibition leads to an increase in the levels of acetylated proteins, which in turn leads to the modulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. CB1 modulation leads to the activation of various downstream signaling pathways involved in the regulation of pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target and the concentration used. PDE4 inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as an increase in the production of anti-inflammatory cytokines and chemokines. HDAC6 inhibition by this compound leads to a modulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. CB1 modulation by this compound leads to a modulation of various physiological processes, including pain perception, appetite, and mood.
实验室实验的优点和局限性
The advantages of using N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its potency and selectivity for specific targets, its ability to modulate various physiological processes, and its potential as a novel therapeutic agent in various fields. The limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in water, and the need for further studies to establish its safety and efficacy in vivo.
未来方向
The future directions of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide research include the development of novel this compound derivatives with improved potency and selectivity for specific targets, the investigation of this compound as a potential therapeutic agent in various fields, including medicinal chemistry, neuropharmacology, and cancer research, and the establishment of its safety and efficacy in vivo. Other future directions include the investigation of this compound as a potential tool for studying the role of specific targets in various physiological processes, and the investigation of this compound as a potential lead compound for the development of novel therapeutic agents.
合成方法
The synthesis of N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a multi-step process, including the reaction of 4-fluoro-2-methoxyaniline with 2-bromo-5-methylpyridine, followed by the reaction of the resulting intermediate with pyrazole-4-carboxylic acid. The final product is obtained by the addition of an amide group to the pyrazole ring. The overall yield of this compound is around 50%, and the purity can be increased through recrystallization.
科学研究应用
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent and selective inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological processes, including inflammation, immune response, and cognition. This compound has also been investigated for its potential as a novel anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
In neuropharmacology, this compound has been shown to modulate the activity of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. This compound has also been investigated for its potential as a novel analgesic agent, as it can reduce pain sensitivity in animal models of acute and chronic pain.
In cancer research, this compound has been shown to exhibit potent and selective inhibition of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various physiological processes, including cell cycle, apoptosis, and DNA repair. This compound has also been investigated for its potential as a novel anticancer agent, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.
属性
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-13(10-20-22(11)16-5-3-4-8-19-16)17(23)21-14-7-6-12(18)9-15(14)24-2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLGTQTAYFVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

